2-Methyl-1-(2,4,5-trimethoxyphenyl)butane-1,3-dione
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Overview
Description
2-Methyl-1-(2,4,5-trimethoxyphenyl)butane-1,3-dione is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a butane-1,3-dione backbone with a 2-methyl group and a 2,4,5-trimethoxyphenyl substituent, making it a subject of interest in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-(2,4,5-trimethoxyphenyl)butane-1,3-dione can be achieved through several methods. One common approach involves the Stetter reaction, where benzaldehyde is treated with methyl vinyl ketone in the presence of catalytic amounts of sodium cyanide in dimethylformamide (DMF) to yield the desired product . Another method includes the Paal-Knorr pyrrole synthesis, where the dione is refluxed with trimethoxyaniline using a catalytic amount of p-toluenesulfonic acid (PTSA) in ethanol .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1-(2,4,5-trimethoxyphenyl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the dione to alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the trimethoxyphenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
2-Methyl-1-(2,4,5-trimethoxyphenyl)butane-1,3-dione has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It may be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(2,4,5-trimethoxyphenyl)butane-1,3-dione involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit tubulin polymerization, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), among others . These interactions disrupt cellular processes, leading to potential therapeutic effects such as anti-cancer activity.
Comparison with Similar Compounds
2,4,5-Trimethoxyphenethylamine: A positional isomer with similar structural features but different biological activity.
1-(3,4,5-Trimethoxyphenyl)butane-1,3-dione: Another compound with a similar backbone but different substitution pattern.
Uniqueness: 2-Methyl-1-(2,4,5-trimethoxyphenyl)butane-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in scientific research.
Properties
CAS No. |
62407-00-5 |
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Molecular Formula |
C14H18O5 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
2-methyl-1-(2,4,5-trimethoxyphenyl)butane-1,3-dione |
InChI |
InChI=1S/C14H18O5/c1-8(9(2)15)14(16)10-6-12(18-4)13(19-5)7-11(10)17-3/h6-8H,1-5H3 |
InChI Key |
BUUCNUWLUMHPIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C)C(=O)C1=CC(=C(C=C1OC)OC)OC |
Origin of Product |
United States |
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